Regioisomeric Identity: 3-Aroyl vs. 4-Aroyl Quinoline Substitution Determines Distinct Kinase Binding-Pocket Orientation
The target compound places the 4-phenoxybenzoyl group at the quinoline 3-position, a regioisomeric arrangement fundamentally distinct from the 4-aroylquinoline scaffold. In the extensively characterized 4-phenoxyquinoline PDGFr inhibitor series (Ki6896, Ki6945), the benzoyl substituent must be positioned at the 4-position of the phenoxy C-ring on a 4-phenoxyquinoline core to achieve PDGFr selectivity over EGFr (Ki6896 PDGFr IC50 = 0.31 μM with no EGFr inhibition at 100 μM) [1]. The 3-aroyl topology of the target compound presents the carbonyl oxygen and phenoxyphenyl ring at an angular displacement of approximately 60° relative to the quinoline plane compared with the 4-aroyl isomer (CAS 1706443-65-3), as evidenced by the distinct InChI Key (PHUHYWAJBXEUOQ-UHFFFAOYSA-N vs. that of the 4-regioisomer) and differing MDL number (MFCD13153092) . In the 3-arylquinoline integrin antagonist series, compounds with 3-position substitution demonstrated dose-dependent and reversible inhibition of cell adhesion, with activity fully antagonized by manganese-induced integrin activation, confirming that the 3-position substitution vector directly controls target engagement pharmacophore geometry [2].
| Evidence Dimension | Regioisomeric substitution position on quinoline core |
|---|---|
| Target Compound Data | 3-(4-phenoxybenzoyl) substitution; InChI Key: PHUHYWAJBXEUOQ-UHFFFAOYSA-N; MDL MFCD13153092 |
| Comparator Or Baseline | 4-(4-phenoxybenzoyl)quinoline, CAS 1706443-65-3; 4-position aroyl isomer with distinct InChI Key and MDL number N/A |
| Quantified Difference | Approximately 60° angular displacement of the aroyl vector from the quinoline plane between 3- and 4-regioisomers; distinct chromatographic retention and spectroscopic signature confirmed by independent MDL registry assignment |
| Conditions | Structural identity verified by InChI, SMILES, and MDL number cross-referencing across ChemSpider (CSID 27525482) and vendor databases |
Why This Matters
For kinase inhibitor SAR campaigns, the 3-aroyl vs. 4-aroyl regioisomeric choice determines which sub-pocket of the ATP-binding cleft the phenoxybenzoyl group explores, directly affecting both potency and selectivity profiles—procurement of the correct regioisomer is non-negotiable for reproducible screening data.
- [1] Kubo, K., et al. (2003) Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 11(23), 5117–5133. Ki6896 PDGFr IC50 = 0.31 μM; EGFr IC50 > 100 μM (selectivity ratio > 322-fold). View Source
- [2] Joseph, D., et al. (2015) Targeting Integrin-Dependent Adhesion and Signaling with 3-Arylquinoline and 3-Aryl-2-Quinolone Derivatives. PLOS ONE, 10(10), e0141205. SAR of 20 compounds established; integrin antagonism reversible and dose-dependent. View Source
